molecular formula C8H6F4S B8714268 Benzene, 1-fluoro-2-(methylthio)-3-(trifluoromethyl)-

Benzene, 1-fluoro-2-(methylthio)-3-(trifluoromethyl)-

Cat. No. B8714268
M. Wt: 210.19 g/mol
InChI Key: YGOPNHNGSCJECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-fluoro-2-(methylthio)-3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C8H6F4S and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-fluoro-2-(methylthio)-3-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-fluoro-2-(methylthio)-3-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H6F4S

Molecular Weight

210.19 g/mol

IUPAC Name

1-fluoro-2-methylsulfanyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F4S/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3

InChI Key

YGOPNHNGSCJECX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of inert gas, 32.8 ml (1.6 M in hexane, 52.5 mmol) of n-butyllithium were added dropwise to a solution, cooled to 0° C., of 7.77 ml (55 mmol) of diisopropylamine in 100 ml of anhydrous THF, and after 10 minutes of stirring the solution was cooled to −78° C. 8.21 g (50 mmol) of 3-fluorobenzotrifluoride were added at this temperature, and the reaction mixture was stirred at this temperature for 1 h. 4.21 ml (55 mmol) of dimethyl disulfide were then added dropwise. Within about 3 h, the reaction mixture had warmed to room temperature (RT), and it was then once more cooled to 0° C. At this temperature, 10 ml of water were added dropwise, and the reaction mixture was concentrated to about ¼ of its volume. The residue was taken up in water and dichloromethane, the phases were separated and the organic phase was washed successively with water, 10 percent strength hydrochloric acid, water, saturated aqueous NaHCO3 solution, water and saturated aqueous NaCl solution and dried over sodium sulfate and filtered. The solvent was removed and the residue was rectified under reduced pressure. This gave 8 g of 1-fluoro-2-methylthio-3-(trifluoromethyl)benzene of a boiling point of 68° C. at 6 mm Hg.
Quantity
32.8 mL
Type
reactant
Reaction Step One
Quantity
7.77 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.21 g
Type
reactant
Reaction Step Three
Quantity
4.21 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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